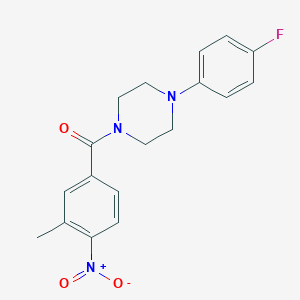

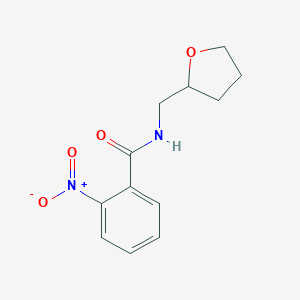

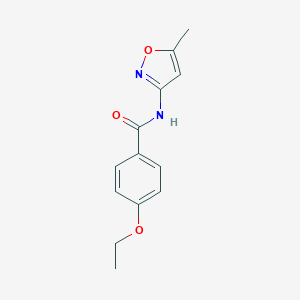

![molecular formula C25H26N2O2 B438533 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one CAS No. 362602-82-2](/img/structure/B438533.png)

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one” is a chemical compound that belongs to the class of piperazine derivatives . It is an intermediate during drug synthesis and has been reported to be formed during the oxidative metabolism of cinnarizine (CZ) in rat liver microsomes . It is used in the synthesis of antihistamine drugs, such as the H1-receptor antagonist Oxatomide .

Synthesis Analysis

The compound “1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one” is synthesized as an intermediate during drug synthesis . It has been reported to be formed during the oxidative metabolism of cinnarizine (CZ) in rat liver microsomes . It reacts with quinone in acetonitrile, followed by oxidation with an alkaline potassium ferricyanide, to afford 4-amino-3,6-di (tert -butyl)- o -benzoquinones .

Chemical Reactions Analysis

In terms of chemical reactions, it has been reported that “1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one” reacts with quinone in acetonitrile, followed by oxidation with an alkaline potassium ferricyanide, to afford 4-amino-3,6-di (tert -butyl)- o -benzoquinones .

Aplicaciones Científicas De Investigación

Antimycobacterial Agents

This compound has been studied for its potential as an antimycobacterial agent. The structure-activity relationships of N-substituted phenyl or N-diphenylmethyl-piperazine-based conjugates have shown promise in combating Mycobacterium tuberculosis and other related species . These compounds are highly lipophilic, which may contribute to their efficacy against mycobacterial infections.

Drug Synthesis Intermediates

The molecule serves as an intermediate in drug synthesis. It’s particularly noted for its role in the oxidative metabolism of cinnarizine in rat liver microsomes . This process is crucial for the development of new pharmacological agents.

Organic Synthesis

In organic chemistry, this compound is used to synthesize various derivatives that have potential applications in medicinal chemistry. For example, it can be used to create compounds with anti-inflammatory and analgesic properties .

Chemical Biology

In chemical biology, the compound’s derivatives are used to study biological systems and processes. They can help in understanding the interaction between drugs and their targets at a molecular level .

Cancer Research

Some derivatives of this compound have shown activity against human breast cancer cells. They target specific enzymes like Poly (ADP-Ribose) Polymerase, which is involved in DNA repair and cell death .

Neuropharmacology

Due to the presence of the piperazine moiety, derivatives of this compound are of interest in neuropharmacology. They may influence neurotransmitter systems and have potential applications in treating neurological disorders .

Antimicrobial Effects

Certain derivatives have demonstrated broad-spectrum antimicrobial effects, which could be beneficial in developing new treatments for bacterial infections .

Safety and Toxicology

The safety profile and toxicological effects of these compounds are also a significant area of research. Understanding their impact on biological systems is essential for developing safe and effective drugs .

Propiedades

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-phenoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c28-24(20-29-23-14-8-3-9-15-23)26-16-18-27(19-17-26)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVWCEVWJZNMBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

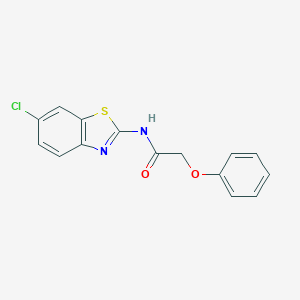

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B438478.png)

![N-[3-(acetylamino)phenyl]-2-phenylbutanamide](/img/structure/B438536.png)

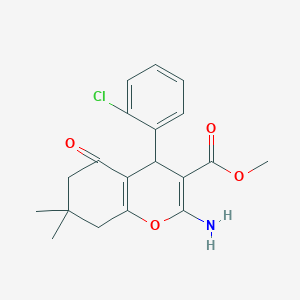

![2-(2H-Benzotriazol-2-yl)-N-[(4-fluorophenyl)methylidene]ethanehydrazonic acid](/img/structure/B438591.png)